N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. As a derivative of pyridazine, it integrates functionalities that make it of particular interest in both medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. These steps may include:
Preparation of the Pyridazine Ring: : Starting from a suitable dinitrile or diamine precursor, the pyridazine ring is constructed via cyclization reactions.
Addition of the Cyclopropylamine Moiety: : This involves the nucleophilic substitution of a suitable leaving group with cyclopropylamine.
Attachment of the Carboxamide Group: : This can be achieved through the reaction of the pyridazine derivative with cyclopropanecarboxylic acid chloride or an equivalent reagent under appropriate conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This includes:
Large-scale Reactor Synthesis: : Utilizing large reactors for efficient mixing and temperature control.
Catalysts and Solvents: : Employing specific catalysts and solvents that facilitate the reaction while minimizing side products.
Purification: : Using techniques such as crystallization, distillation, or chromatography to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can undergo oxidation reactions, often using agents like potassium permanganate or hydrogen peroxide, to form sulfoxides or sulfones.
Reduction: : Reduction reactions may involve hydrogenation or the use of reducing agents like lithium aluminum hydride, affecting specific functional groups like the oxobutyl moiety.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at positions activated by the pyridazine ring or the thioether linkage.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Dichloromethane, ethanol, acetonitrile
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions
Major Products Formed
Sulfoxides and Sulfones: : Through oxidation
Reduced Amines and Alcohols: : Via reduction of the oxobutyl moiety
Substituted Derivatives: : Resulting from electrophilic or nucleophilic substitutions
Scientific Research Applications
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide finds applications in diverse research areas:
Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.
Biology: : Used in studies involving enzyme inhibition or as a potential ligand for receptor binding assays.
Medicine: : Investigated for its therapeutic potential in treating various diseases, including cancer, due to its interaction with specific molecular targets.
Industry: : Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide exerts its effects through:
Enzyme Inhibition: : It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Interaction: : The compound could act as an agonist or antagonist at specific cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(6-((4-amino-4-oxobutyl)thio)pyridazin-3-yl)carbamoylcyclopropane: : Similar structure but lacks the cyclopropylamino group.
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyrazin-3-yl)cyclopropanecarboxamide: : Pyrazine ring instead of pyridazine.
Unique Features
Cyclopropylamino Group: : Adds steric hindrance and electronic effects that can alter reactivity and binding affinity.
Thioether Linkage: : Provides a sulfur atom that can engage in unique interactions compared to oxygen or nitrogen.
Properties
IUPAC Name |
N-[6-[4-(cyclopropylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-13(16-11-5-6-11)2-1-9-22-14-8-7-12(18-19-14)17-15(21)10-3-4-10/h7-8,10-11H,1-6,9H2,(H,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYCWGQPFFXASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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